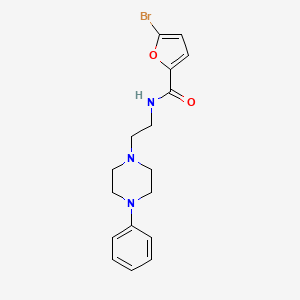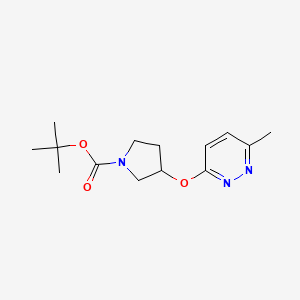
tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate” is likely a synthetic organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The tert-butyl group and the carboxylate ester group are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring can exist in different conformations due to the flexibility of the carbon-nitrogen bonds .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the ester group could be hydrolyzed under acidic or basic conditions to give a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure and the functional groups present. For example, it’s likely to be soluble in organic solvents due to the presence of the ester group .Wissenschaftliche Forschungsanwendungen
Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants, which share structural motifs with tert-butyl based compounds, are widely used in industrial applications. Research indicates these compounds have been detected in various environmental matrices, including indoor dust and outdoor air particulates. Studies suggest some of these antioxidants may exhibit hepatic toxicity and endocrine-disrupting effects, highlighting the importance of investigating the environmental fate and potential toxicity of tert-butyl based compounds like tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate (Runzeng Liu & S. Mabury, 2020).
Synthesis of N-Heterocycles
Chiral sulfinamides, including tert-butyl based compounds, are pivotal in the stereoselective synthesis of amines and their derivatives, particularly in creating structurally diverse N-heterocycles. These compounds are essential in developing many natural products and therapeutically relevant compounds, suggesting a potential application of tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate in medicinal chemistry and drug development (R. Philip et al., 2020).
Catalytic Applications and Environmental Remediation
Studies on the degradation of environmental pollutants like methyl tert-butyl ether (MTBE) and the synthesis of fuel additives highlight the relevance of tert-butyl based compounds in environmental science. These studies provide insights into the biodegradation pathways and the development of novel catalysts for industrial processes, suggesting potential research applications of tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate in catalysis and environmental remediation efforts (T. Schmidt et al., 2004).
Novel CNS Acting Drugs
Heterocyclic compounds play a significant role in developing central nervous system (CNS) acting drugs. Given its structural features, tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate may serve as a precursor or scaffold in synthesizing novel CNS active compounds, underlining the importance of heterocycles in pharmaceutical research (S. Saganuwan, 2017).
Wirkmechanismus
Target of Action
Similar compounds have been used as precursors to biologically active natural products .
Biochemical Pathways
Related compounds have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Result of Action
Related compounds have been found to possess various biological activities, which could suggest potential effects of this compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10-5-6-12(16-15-10)19-11-7-8-17(9-11)13(18)20-14(2,3)4/h5-6,11H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZILKWVDNDAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide](/img/structure/B2969654.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2969655.png)



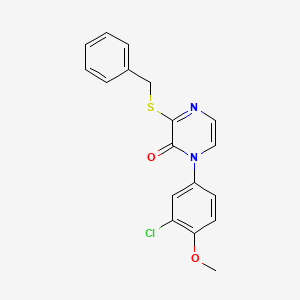
![[3-(4-Fluorophenyl)oxetan-3-YL]methanamine](/img/structure/B2969663.png)
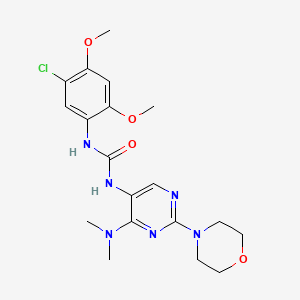
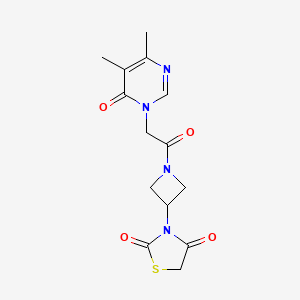
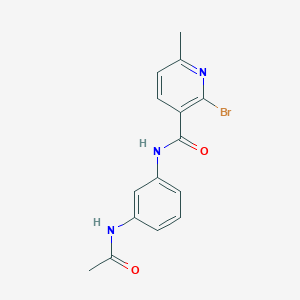

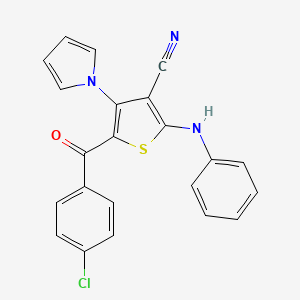
![4-[4-(4-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2969670.png)
